molecular formula C12H21N3O2 B2570329 tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate CAS No. 2034453-86-4

tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate

Cat. No.: B2570329
CAS No.: 2034453-86-4
M. Wt: 239.319
InChI Key: DQCNGAMJZISKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a 1,5-dimethylpyrazole moiety linked via an ethyl group. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines during multi-step reactions. The 1,5-dimethyl substitution on the pyrazole ring contributes to steric hindrance and electronic effects, influencing reactivity and physical properties such as solubility and crystallinity.

Properties

IUPAC Name

tert-butyl N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9-8-10(14-15(9)5)6-7-13-11(16)17-12(2,3)4/h8H,6-7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCNGAMJZISKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of tert-butyl carbamate and 1,5-dimethyl-1H-pyrazole-3-yl ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pyrazole ring may interact with various receptors or proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs differ in pyrazole ring substituents, linker length, and functional groups. Below is a comparative analysis based on evidence:

Table 1: Structural and Property Comparison of Selected tert-Butyl Pyrazole Carbamates
Compound Name Pyrazole Substitution Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups
tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate (Target) 1,5-dimethyl C₁₂H₂₁N₃O₂ 239.32 Not reported Boc, ethyl linker
tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate () 1-methyl, 3-nitro C₁₀H₁₆N₄O₄ 256.27 Not reported Nitro, Boc
tert-butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate () 1-butyl, 3-nitro C₁₂H₂₀N₄O₄ 284.31 Not reported Nitro, Boc, butyl
tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (a) 5-hydroxy C₁₀H₁₇N₃O₃ 227.26 188–191 Hydroxyl, Boc
tert-butyl 2-(5-hydroxy-1-methyl-1H-pyrazol-3-yl)ethylcarbamate (b) 1-methyl, 5-hydroxy C₁₁H₁₉N₃O₃ 241.29 160–162 Methyl, hydroxyl, Boc
Key Observations:

Substitution Position and Electronic Effects: The target compound’s 1,5-dimethyl substitution contrasts with the 1,3-substitution in nitro derivatives (). Hydroxyl groups () introduce hydrogen-bonding capability, affecting solubility and crystallinity, as seen in higher melting points (e.g., 188–191°C for 10a vs. 160–162°C for 10b) .

The target’s dimethyl groups offer moderate steric hindrance, balancing reactivity and stability .

Linker Flexibility: Ethyl linkers are common across analogs, but modifications (e.g., aminooxyethyl in ) enable diverse derivatization. The target’s ethyl linker likely facilitates synthetic versatility, similar to intermediates in cannabinoid receptor ligands () .

Example:
  • : Synthesis of 10a–d via hydrazine derivatives highlights the role of substituents on yield and purity. For instance, phenylhydrazine (10c) achieves 83% yield, whereas bulkier 4-chlorophenylhydrazine (10d) yields 61%, likely due to steric hindrance .

Biological Activity

Tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate is a synthetic compound that belongs to the class of carbamates, which are known for their diverse biological activities. The compound features a tert-butyl group and a pyrazole moiety, which contribute significantly to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H20N4O2
  • Molecular Weight : 252.32 g/mol

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1,5-dimethyl-1H-pyrazole under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of pyrazole have been evaluated for their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds against Escherichia coli and Staphylococcus aureus were reported to be around 250 μg/mL . Although specific data for this compound is limited, its structural analogs suggest potential antimicrobial effectiveness.

Inhibition of Kinases

The biological activity of pyrazole derivatives often includes the inhibition of specific kinases. For example, compounds similar to this compound have shown promising results as inhibitors of p38 MAPK, a kinase involved in inflammatory responses. One study reported an IC50 value as low as 13 nM for related pyrazole compounds in inhibiting p38 MAPK . Such inhibition could lead to therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
McAfee et al. WX8 (similar structure)PIKFYVE inhibitionDisrupts lysosome homeostasis; impacts autophagy
MDPI Review Pyrazolyl-UreasAntibacterialMIC values around 250 μg/mL against E. coli
BenchChem Tert-butyl Carbamate DerivativesAntimicrobialEffective against multiple bacterial strains

Pharmacological Applications

The unique combination of structural elements in this compound suggests various applications in medicinal chemistry. Its potential roles include:

  • Antibacterial Agents : As indicated by studies on similar compounds.
  • Anti-inflammatory Drugs : Through the inhibition of kinases like p38 MAPK.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.